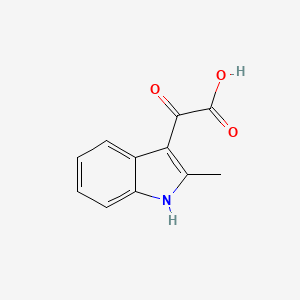

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid

描述

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

属性

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-9(10(13)11(14)15)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLDJJZSHNIIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The indole ring allows for electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

科学研究应用

Medicinal Chemistry

2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic acid has shown potential as a therapeutic agent against various diseases, particularly cancers. Its structural similarity to other indole derivatives enables it to interact with biological pathways effectively.

Antitumor Activity :

Research indicates that derivatives of this compound exhibit significant antitumor activity, especially against solid tumors such as colon and lung cancers. Studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Biological Studies

The compound is utilized in biological research to explore its interactions with cellular pathways and mechanisms.

Mechanism of Action :

Similar compounds have been found to interact with enzymes such as phospholipase A2 and prostaglandin G/H synthase 1, which are crucial in inflammatory responses and cancer progression. This interaction could lead to the development of anti-inflammatory and anticancer therapies .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and electrophilic substitution reactions.

Reactions :

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : Reduction reactions yield hydroxy derivatives.

- Substitution : The indole ring facilitates electrophilic substitution, leading to diverse substituted products.

Case Study 1: Antitumor Efficacy

A study published in Proceedings of the American Association for Cancer Research highlighted the antitumor effects of N-(5-oxo-2,5-dihydrofuran-3-yl)-2-(1H-indol-3-yl)-2-oxo-acetamido derivatives. These compounds exhibited marked antitumor activity against human solid tumors, indicating that modifications of the indole structure can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Properties

Research has demonstrated that related indole compounds possess antimicrobial properties against various pathogens. A study indicated that structural modifications could significantly increase potency against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .

Table of Biological Activities

作用机制

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

2-methylindole: A simpler indole derivative with distinct chemical properties.

Indole-3-carboxaldehyde: Another indole derivative used in various chemical syntheses.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, also known as 3-indoleglyoxylic acid, is an indole derivative notable for its diverse biological activities. Its unique structure, featuring a methyl group at the 2-position of the indole ring and a keto acid functional group, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its antioxidant, anticancer, and antimicrobial properties, supported by relevant studies and data.

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : Approximately 201.19 g/mol

The compound's structure allows for interactions with various biological targets, which is crucial for its observed activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can effectively scavenge free radicals, contributing to its potential use in preventing oxidative damage in biological systems.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | Inhibition (%) at 60 μM | Reference |

|---|---|---|

| Bel-7402 (HCC) | 68.7% | |

| HT29 (Colon Carcinoma) | Marked activity observed | |

| PC3 (Prostate Carcinoma) | Significant cytotoxicity |

The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression. Specifically, it has been suggested that the compound activates pathways involving reactive oxygen species (ROS) and SIRT3, leading to enhanced sensitivity in resistant cancer cell variants .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It shows promising activity against various pathogens:

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Cryptococcus neoformans | 1.1 | |

| Pseudomonas aeruginosa (enhanced with doxycycline) | Not specified |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Case Studies

Several studies have elucidated the biological effects of this compound:

- Study on Hepatocellular Carcinoma (HCC) : This research demonstrated that the compound significantly inhibited the growth of HCC cells and their resistant variants through apoptosis induction and ROS generation .

- Antimicrobial Enhancement : An indolglyoxyl-spermine derivative exhibited intrinsic antimicrobial properties and was able to enhance the action of doxycycline against Gram-negative bacteria, indicating potential applications in combination therapies .

The biological activities of this compound are primarily mediated through its interactions with enzymes and proteins:

常见问题

Q. What are the recommended spectroscopic methods for characterizing 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid, and how should data be interpreted?

Answer: The compound’s structural and vibrational properties can be characterized using:

- FT-IR Spectroscopy : Analyze functional groups (e.g., carbonyl C=O stretch near 1700–1750 cm⁻¹, indole N-H stretch ~3400 cm⁻¹) via KBr pellet technique (4000–400 cm⁻¹, resolution 2 cm⁻¹) .

- FT-Raman Spectroscopy : Detect aromatic ring vibrations (100–1600 cm⁻¹) and confirm absence of fluorescence interference .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve indole protons (δ 6.8–7.5 ppm) and oxoacetic acid carbons (δ 160–180 ppm). Cross-validate assignments with 2D techniques like HSQC .

- Theoretical Calculations : Compare experimental spectra with density functional theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p) basis set) to validate vibrational mode assignments .

Q. How can researchers synthesize this compound and verify purity?

Answer: While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for indole-oxoacetic acid derivatives suggest:

Q. What protocols ensure the compound’s stability during storage and handling?

Answer:

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Handling Precautions : Use desiccants to avoid moisture absorption. Monitor degradation via periodic TGA/DSC to assess thermal stability .

- Safety Measures : Follow hazard guidelines (e.g., H315, H319, H335) and use PPE (gloves, goggles, fume hoods) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and tautomeric behavior of this compound?

Answer:

Q. What strategies resolve contradictions in crystallographic data or spectral assignments?

Answer:

- Cross-Validation : Combine X-ray crystallography (SHELX refinement) with spectroscopic data. For example, use SHELXL for initial refinement but validate hydrogen bonding networks via NMR/IR .

- Multi-Method Refinement : Employ alternative software (e.g., OLEX2 or PHENIX) to test model robustness, especially for disordered regions .

- Error Analysis : Calculate R-factors and residual density maps to identify systematic errors in crystallographic models .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

Answer:

- Derivatization : Synthesize analogs with substituent variations (e.g., 5-fluoro, 6-methyl, or 7-chloro indole derivatives) to probe electronic and steric effects .

- In Vitro Assays :

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., HIV-1 integrase or LDH) .

Data Contradiction Analysis

Example Scenario : Discrepancies between experimental and theoretical vibrational spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。